Oenin-d6 Chloride
Description
Oenin-d6 Chloride, a deuterated analog of Oenin Chloride (Malvidin-3-O-glucoside chloride), is a specialized anthocyanin derivative used primarily as an internal standard in mass spectrometry and quantitative analytical workflows. Its molecular formula is C₂₃H₁₉D₆ClO₁₂ (inferred from non-deuterated Oenin Chloride: C₂₃H₂₅ClO₁₂, MW 528.89 ), with six deuterium atoms likely incorporated into the glucose moiety . Oenin Chloride itself is a natural pigment found in red grapes and wine, belonging to the anthocyanin family, which is characterized by a flavylium cation core modified with glycosidic and methoxy groups . The deuterated form retains the chemical properties of the parent compound but offers distinct isotopic signatures for precise detection in complex matrices .
Properties
Molecular Formula |
C₂₃H₁₉D₆ClO₁₂ |
|---|---|
Molecular Weight |
534.93 |
Synonyms |
3-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-10-benzopyrylium-d6 Chloride; Enin-d6 (6CI,7CI,8CI); Cyclamin-d6 ; Cyclamin-d6 (anthocyanin); Enoside-d6 ; Malvidin-d6 3-O-Glucoside; Malvidin-d6 3-O-β-D-Glucopyranoside; M |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Anthocyanin Derivatives
Oenin-d6 Chloride shares structural homology with other anthocyanins but differs in aglycone and sugar moieties (Table 1):
| Compound | CAS Number | Molecular Formula | Molecular Weight | Aglycone | Sugar Moiety | Key Applications |
|---|---|---|---|---|---|---|
| This compound | 7228-78-6* | C₂₃H₁₉D₆ClO₁₂ | ~534.95** | Malvidin | Glucoside | Internal standard for analytics |
| Oenin Chloride | 7228-78-6 | C₂₃H₂₅ClO₁₂ | 528.89 | Malvidin | Glucoside | Food pigment, antioxidant studies |
| Callistephin Chloride | Not provided | C₂₁H₂₁ClO₁₀ | 468.83 | Pelargonidin | Glucoside | Plant physiology research |
| Ideain Chloride | Not provided | C₂₁H₂₁ClO₁₀ | 484.83 | Cyanidin | Galactoside | Antioxidant assays |
CAS number shared with non-deuterated form ; *Estimated based on deuterium substitution. Sources:
- Sugar Moieties : Glucoside (Oenin) vs. galactoside (Ideain) affects solubility and interaction with cellular receptors .
Deuterated Analogs
Deuterated chlorides like Tiagabine-d6 Hydrochloride (CAS 97941-91-8 ) and L-Ornithine-d6 Hydrochloride (CAS 347841-40-1 ) highlight the role of isotopic labeling in pharmacokinetic and metabolic studies. These compounds, like this compound, are utilized for their negligible biological activity differences compared to non-deuterated forms, enabling precise tracing in assays .
Analytical Utility
- This compound’s isotopic distinction allows accurate quantification of anthocyanins in food and biological samples via LC-MS, minimizing matrix effects .
- Studies on non-deuterated Oenin Chloride demonstrate antioxidant capacity (e.g., scavenging ROS), with methoxy groups enhancing stability under physiological pH .
Q & A
Q. How can researchers determine the purity and structural integrity of Oenin-d6 Chloride in laboratory settings?
To assess purity, combine High-Performance Liquid Chromatography (HPLC) with Deuterium Nuclear Magnetic Resonance (²H-NMR) . HPLC quantifies impurities, while ²H-NMR confirms deuterium incorporation and structural fidelity. Cross-reference results with Mass Spectrometry (MS) to validate molecular weight and isotopic labeling . For novel compounds, ensure full characterization data (e.g., elemental analysis, UV-Vis spectra) are reported to meet reproducibility standards .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
Store this compound in anhydrous, light-protected containers at 4°C to minimize hydrolysis and photodegradation. Avoid exposure to strong oxidizers (e.g., peroxides) due to potential reactivity . Regularly monitor stability via accelerated aging studies under varying humidity and temperature conditions to establish shelf-life parameters .
Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?
Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Optimize sample preparation via solid-phase extraction (SPE) to isolate the compound from interfering metabolites. Validate the method using spiked recovery experiments across physiological pH ranges .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing this compound derivatives?
Contradictions often arise from deuterium isotope effects on chemical shifts or reaction kinetics. Address this by:
- Conducting cross-validation with multiple techniques (e.g., ¹³C-NMR, FT-IR).
- Performing computational modeling (e.g., DFT calculations) to predict spectral patterns.
- Comparing results with non-deuterated analogs to isolate isotopic influences . Document methodological variations (e.g., solvent polarity, temperature) to identify confounding factors .
Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?
Implement Design of Experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, deuterium source purity). Use statistical process control (SPC) to monitor critical quality attributes (CQAs) like yield and isotopic enrichment. Include replicate syntheses and blind testing to isolate operator-dependent errors .
Q. How should researchers design stability studies to evaluate this compound under simulated physiological conditions?
Develop stress testing protocols exposing the compound to:
Q. What methodologies address low recovery rates of this compound in pharmacokinetic studies?
Low recovery often stems from protein binding or non-specific adsorption . Mitigate this by:
- Adding stabilizing agents (e.g., ascorbic acid) to biological samples.
- Using low-binding consumables (e.g., polypropylene tubes).
- Validating extraction efficiency with radiolabeled tracers .
Methodological and Data Analysis Questions
Q. How can researchers validate the isotopic purity of this compound without specialized instrumentation?
Combine Isotope Ratio Mass Spectrometry (IRMS) with chemical degradation assays . For example, hydrolyze the compound and analyze deuterium distribution in fragments via Gas Chromatography-Combustion-IRMS (GC-C-IRMS) . Compare results with synthetic standards to confirm isotopic enrichment ≥98% .
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in this compound studies?
Apply meta-analysis to aggregate data from multiple studies, weighted by sample size and methodological rigor. Use Bayesian hierarchical models to account for inter-study variability. Conduct sensitivity analyses to identify outliers or confounding variables (e.g., cell line heterogeneity) .
Q. How should researchers design controls to distinguish isotopic effects from experimental artifacts in this compound assays?
Include three control groups :
- Non-deuterated Oenin Chloride to isolate isotopic effects.
- Solvent-only controls to account for matrix interactions.
- Deuterated analogs of unrelated compounds to assess assay specificity.
Use dose-response curves to quantify potency differences attributable to deuterium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
